molecular formula C20H23ClO4 B564700 Dihydro Fenofibrate-d6 CAS No. 1189501-82-3

Dihydro Fenofibrate-d6

Cat. No.: B564700
CAS No.: 1189501-82-3
M. Wt: 368.887
InChI Key: JUAWSFKKGMCGEL-LIJFRPJRSA-N
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Scientific Research Applications

Dihydro Fenofibrate-d6 is primarily used in scientific research, including:

Mechanism of Action

Target of Action

Dihydro Fenofibrate-d6 is a metabolite of Fenofibrate . The primary target of Fenofibrate, and by extension this compound, is the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, angiogenesis, and cell apoptosis .

Mode of Action

Fenofibrate, and thus this compound, acts as an agonist to PPARα . Upon activation, PPARα alters lipid, glucose, and amino acid homeostasis . It increases lipolysis and activates lipoprotein lipase, reducing apoprotein C-III . This interaction results in changes in the lipid profile, including a decrease in low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides, and Apo B, and an increase in high-density lipoprotein cholesterol (HDL-C) .

Biochemical Pathways

Fenofibrate’s activation of PPARα impacts several biochemical pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism . It also reduces glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures . These changes in metabolic pathways are associated with alterations in the abundance of genes from the Kyoto Encyclopedia of Genes and Genomes (KEGG) database .

Pharmacokinetics

Fenofibrate is typically administered orally, with a recommended dosage of 200 to 400 mg daily . It produces substantial reductions in plasma triglyceride levels in hypertriglyceridaemic patients and in plasma total cholesterol levels in hypercholesterolaemic patients . The long-acting form of fenofibrate, produced by the process of micronisation, has increased oral bioavailability with less variability in absorption compared with the immediate-acting form of fenofibrate .

Result of Action

The activation of PPARα by Fenofibrate leads to a series of molecular and cellular effects. It upregulates the expression of factors involved in hypoxia and osmotic stress signaling . It also reduces oxidative stress damage and lipid accumulation in the liver . In vitro studies have shown that Fenofibrate improves the survival of retinal endothelial and pigment epithelial cells under diabetic conditions .

Action Environment

The action of Fenofibrate can be influenced by environmental factors such as food consumption. A study showed that the absorption of Fenofibrate increased after food consumption, with the type of food and calorie content playing a significant role . Therefore, the efficacy and stability of this compound may also be influenced by similar environmental factors.

Safety and Hazards

Fenofibrate-d6 may cause harm to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of exposure, it’s advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Fenofibrate, the parent compound of Dihydro Fenofibrate-d6, has shown promise in the prevention of diabetic microvascular complications . Given its extensive history of clinical use and its relatively good safety profile, fenofibrate is identified as a potential therapeutic agent requiring an urgent clinical evaluation to treat SARS-CoV-2 infection .

Biochemical Analysis

Biochemical Properties

Dihydro Fenofibrate-d6, like Fenofibrate, is expected to interact with various enzymes and proteins in the body. Fenofibrate is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism . The activation of PPARα by this compound could potentially influence the regulation of genes involved in lipid metabolism, leading to changes in the levels of certain lipids in the body .

Cellular Effects

The cellular effects of this compound are likely to be similar to those of Fenofibrate. Fenofibrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce infection by SARS-CoV-2 in cell culture models . It also has potential therapeutic efficacy for non-alcoholic fatty liver disease (NAFLD) due to its capacity to decrease the accumulation of hepatic lipids, as well as its antioxidant, anti-inflammatory, and antifibrotic properties .

Molecular Mechanism

The molecular mechanism of action of this compound is expected to be similar to that of Fenofibrate. Fenofibrate is a fibrate that activates PPARα to alter lipid metabolism . It has been suggested that Fenofibrate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Long-term fenofibrate therapy has been shown to reduce total cardiovascular events in patients with type 2 diabetes and moderate renal impairment, without excess drug-related safety concerns . Fenofibrate treatment has been associated with concomitant decreases in creatinine clearance and estimated glomerular filtration rate (eGFR), complicating clinical surveillance during fenofibrate treatment .

Dosage Effects in Animal Models

In animal models, Fenofibrate has been shown to have protective effects on non-alcoholic fatty liver disease (NAFLD) secondary to high-fat diets

Metabolic Pathways

Fenofibrate has been shown to significantly enhance the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures . This compound is expected to be involved in similar metabolic pathways.

Subcellular Localization

Fenofibrate has been shown to have effects on mitochondrial dynamics, suggesting that it may localize to the mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Fenofibrate-d6 involves the reduction of Fenofibrate. The process typically includes the use of deuterium-labeled reagents to introduce deuterium atoms into the molecule. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dihydro Fenofibrate-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its oxidized and reduced forms, which are often used in further biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro Fenofibrate-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and NMR spectroscopy. This labeling allows for more precise tracking and analysis of the compound in various biochemical processes .

Properties

IUPAC Name

propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAWSFKKGMCGEL-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675848
Record name Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189501-82-3
Record name Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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